molecular formula C13H18N2O2 B5914612 4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B5914612
M. Wt: 234.29 g/mol
InChI Key: SZBYGOAKJVWDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as DT-5461, is a chemical compound that has been the focus of scientific research due to its potential medical applications.

Mechanism of Action

4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione acts as a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including learning and memory, attention, and pain modulation. By binding to this receptor, this compound enhances the activity of the receptor, leading to increased release of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increasing the release of neurotransmitters such as dopamine and acetylcholine, improving cognitive function, reducing anxiety and depression-like behaviors, and reducing the rewarding effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments is its high selectivity for the α7 nAChR, which allows for more specific targeting of this receptor compared to other compounds. However, one limitation of using this compound is its relatively short half-life, which may require more frequent dosing in experiments.

Future Directions

There are several potential future directions for research on 4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, including further studies on its potential as a treatment for anxiety, depression, and cognitive disorders, as well as its potential as a treatment for drug addiction. Additionally, future research could focus on developing more potent and selective compounds targeting the α7 nAChR, as well as investigating the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a promising compound that has been the focus of scientific research due to its potential medical applications. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an interesting target for further investigation.

Synthesis Methods

4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-amine with 2-bromo-N,N-dimethylethanamine, followed by the cyclization of the resulting intermediate with 1,3-cyclohexanedione. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been studied for its potential use in the treatment of various medical conditions, including anxiety, depression, and cognitive disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as improving cognitive function in mice with Alzheimer's disease. Additionally, this compound has been found to have potential as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of cocaine in animal models.

properties

IUPAC Name

4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14(2)5-6-15-12(16)10-8-3-4-9(7-8)11(10)13(15)17/h3-4,8-11H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBYGOAKJVWDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2C3CC(C2C1=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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